(2-(4-Chlorobenzyl)propane-1,3-diyl)diphosphonic acid
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Overview
Description
(2-(4-Chlorobenzyl)propane-1,3-diyl)diphosphonic acid is a chemical compound with the molecular formula C10H15ClO6P2 and a molecular weight of 328.62 g/mol . This compound is characterized by the presence of a chlorobenzyl group attached to a propane-1,3-diyl backbone, which is further substituted with diphosphonic acid groups. It is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of (2-(4-Chlorobenzyl)propane-1,3-diyl)diphosphonic acid typically involves the reaction of 4-chlorobenzyl chloride with propane-1,3-diol in the presence of a base to form the intermediate (4-chlorobenzyl)propane-1,3-diol . This intermediate is then reacted with phosphorus trichloride and water to yield the final product, this compound . The reaction conditions generally include a controlled temperature and pH to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
(2-(4-Chlorobenzyl)propane-1,3-diyl)diphosphonic acid undergoes various chemical reactions, including:
Scientific Research Applications
(2-(4-Chlorobenzyl)propane-1,3-diyl)diphosphonic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (2-(4-Chlorobenzyl)propane-1,3-diyl)diphosphonic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes involved in bone resorption, similar to other bisphosphonates . It binds to hydroxyapatite in bone, preventing the dissolution of bone mineral and inhibiting osteoclast-mediated bone resorption . This mechanism makes it a potential candidate for the treatment of osteoporosis and other bone-related disorders .
Comparison with Similar Compounds
(2-(4-Chlorobenzyl)propane-1,3-diyl)diphosphonic acid can be compared with other similar compounds, such as:
Alendronate: A widely used bisphosphonate for the treatment of osteoporosis.
Risedronate: Another bisphosphonate with similar applications in bone health.
Etidronate: An older bisphosphonate used for similar purposes.
The uniqueness of this compound lies in its specific structural features, which may confer distinct biological activities and therapeutic potential compared to other bisphosphonates .
Properties
Molecular Formula |
C10H15ClO6P2 |
---|---|
Molecular Weight |
328.62 g/mol |
IUPAC Name |
[2-[(4-chlorophenyl)methyl]-3-phosphonopropyl]phosphonic acid |
InChI |
InChI=1S/C10H15ClO6P2/c11-10-3-1-8(2-4-10)5-9(6-18(12,13)14)7-19(15,16)17/h1-4,9H,5-7H2,(H2,12,13,14)(H2,15,16,17) |
InChI Key |
ZOXGBPXJCYWDEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(CP(=O)(O)O)CP(=O)(O)O)Cl |
Origin of Product |
United States |
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